molecular formula C10H10BrNO B3301327 2-[4-(2-Bromoethoxy)phenyl]acetonitrile CAS No. 90844-74-9

2-[4-(2-Bromoethoxy)phenyl]acetonitrile

Cat. No.: B3301327
CAS No.: 90844-74-9
M. Wt: 240.1 g/mol
InChI Key: RMZNJEAQMRRYFJ-UHFFFAOYSA-N
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Description

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is an organic compound with the molecular formula C10H10BrNO and a molecular weight of 240.1 g/mol . This compound is characterized by the presence of a bromoethoxy group attached to a phenyl ring, which is further connected to an acetonitrile group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile typically involves the reaction of 4-hydroxyphenylacetonitrile with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Bromoethoxy)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, acids for hydrolysis, and oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenylacetonitriles, while hydrolysis of the nitrile group results in carboxylic acids or amides .

Scientific Research Applications

2-[4-(2-Bromoethoxy)phenyl]acetonitrile is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-[4-(2-Bromoethoxy)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways. The bromoethoxy group can participate in covalent bonding with target proteins or enzymes, leading to modulation of their activity. The nitrile group may also play a role in binding interactions with biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[4-(2-Bromoethoxy)phenyl]acetonitrile include:

Uniqueness

What sets this compound apart from its analogs is the presence of the bromoethoxy group, which imparts unique reactivity and binding properties. This makes it particularly useful in specific synthetic and biological applications where bromine’s reactivity is advantageous .

Properties

IUPAC Name

2-[4-(2-bromoethoxy)phenyl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c11-6-8-13-10-3-1-9(2-4-10)5-7-12/h1-4H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZNJEAQMRRYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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